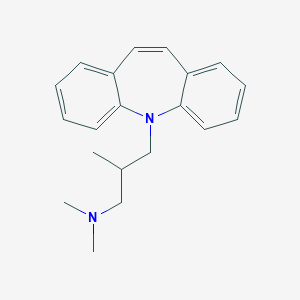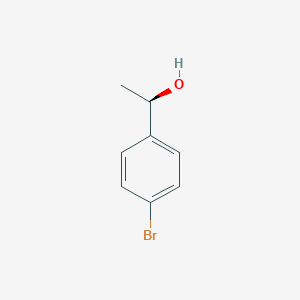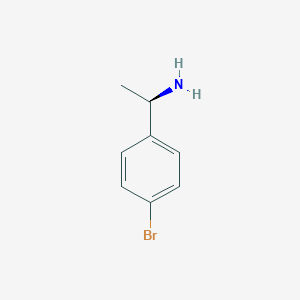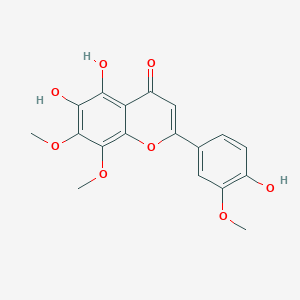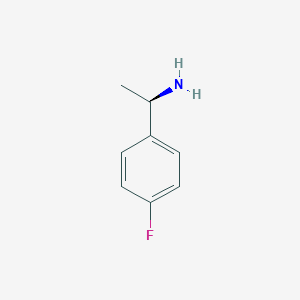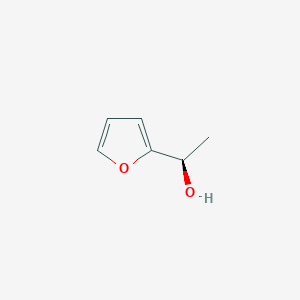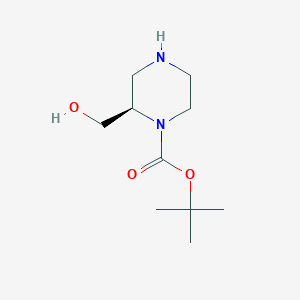
(R)-1-Boc-2-Hydroxymethyl-piperazine
Descripción general
Descripción
(R)-1-Boc-2-Hydroxymethyl-piperazine is a chiral piperazine derivative that is often used as a building block in the synthesis of various biologically active compounds. Its structure includes a piperazine core with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, which is useful in peptide synthesis and other applications where selective deprotection is required.
Synthesis Analysis
The synthesis of differentially protected 2-(hydroxymethyl)piperazines, including this compound, can be achieved starting from optically active piperazine-2-carboxylic acid derivatives. An efficient and scalable synthesis method has been reported, which is crucial for the preparation of biologically active compounds and for use in combinatorial chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical properties of drug-like molecules. The Boc group is a common protecting group that can be removed under mild acidic conditions, allowing for further functionalization of the nitrogen atom .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its functional groups. The hydroxymethyl group can participate in nucleophilic addition reactions, and the Boc-protected nitrogen can be deprotected and further reacted with various electrophiles or used in the formation of amide bonds in peptide coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The Boc group increases the steric bulk and can affect the solubility and reactivity of the molecule. The piperazine ring can engage in hydrogen bonding and other non-covalent interactions, which can be important for the compound's binding affinity in biological systems. The chiral center at the 2-position can also influence the compound's interaction with chiral environments, such as enzymes or receptors .
Relevant Case Studies
While the provided papers do not directly discuss case studies involving this compound, they do provide insights into the synthesis and application of related piperazine derivatives. For instance, bis(heteroaryl)piperazines have been synthesized and evaluated as potent inhibitors of HIV-1 reverse transcriptase, highlighting the importance of piperazine derivatives in drug discovery . Additionally, novel derivatives of piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating the therapeutic potential of piperazine-based compounds .
Aplicaciones Científicas De Investigación
Peptide Carboxyl Group Derivatization
Piperazine derivatives, including those related to (R)-1-Boc-2-Hydroxymethyl-piperazine, have been used in the derivatization of carboxyl groups on peptides. This process is crucial for enhancing the ionization efficiency in mass spectrometry, facilitating the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Synthesis of Diketopiperazines
Piperazine-based compounds are instrumental in the high-throughput synthesis of diketopiperazines, which are important in medicinal chemistry. These compounds serve as mimetics of peptide β-turns, a structure often found in biologically active peptides (Gołębiowski et al., 2000).
Chemical Scaffold in Library Construction
Differentially protected (R)-1-Boc-2-Hydroxymethyl-piperazines have been synthesized for use in the preparation of biologically active compounds and as scaffolds in the construction of combinatorial libraries, significant in drug discovery (Gao & Renslo, 2007).
Solubility Studies in Supercritical Carbon Dioxide
The solubility of (S)-Boc-piperazine and racemic Boc-piperazine, including variants of this compound, has been measured in supercritical carbon dioxide. These studies are vital for understanding the properties of these compounds under different conditions (Uchida et al., 2004).
Synthesis of HIV Protease Inhibitor Intermediates
This compound derivatives have been used in the asymmetric synthesis of intermediates for HIV protease inhibitors, exemplifying their importance in antiviral drug development (Rossen et al., 1995).
Library Construction in Organic Synthesis
Boc-protected piperazine derivatives are utilized in the synthesis of diverse biaryl libraries, demonstrating their versatility in organic synthesis and drug discovery (Spencer et al., 2011).
Structural Analysis and Biological Evaluation
N-Boc piperazine derivatives have been synthesized and characterized, including structural confirmation via X-ray diffraction. These derivatives have been evaluated for their antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Kulkarni et al., 2016).
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPNDHZUPIXJM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647450 | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169448-87-7 | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







